molecular formula C13H17ClN2O2 B7646177 5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide

5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide

Cat. No. B7646177
M. Wt: 268.74 g/mol
InChI Key: MOSWMUIYQXWLRM-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ACBC, and it belongs to the class of benzamides. ACBC has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In

Scientific Research Applications

ACBC has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, ACBC has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, ACBC has been studied for its ability to inhibit the growth of cancer cells. ACBC has also been investigated as a potential drug candidate for the treatment of various diseases, including inflammatory bowel disease, diabetes, and obesity.

Mechanism of Action

The mechanism of action of ACBC is not fully understood, but it is believed to involve the modulation of various signaling pathways. ACBC has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and inhibit the nuclear factor-kappa B (NF-κB) pathway. These effects may contribute to the anti-inflammatory and anti-cancer properties of ACBC.
Biochemical and Physiological Effects:
ACBC has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ACBC can inhibit the growth of cancer cells and reduce inflammation. ACBC has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In vivo studies have demonstrated that ACBC can improve glucose metabolism and reduce adiposity in animal models of obesity and diabetes.

Advantages and Limitations for Lab Experiments

ACBC has several advantages for lab experiments, including its ability to modulate multiple signaling pathways and its potential applications in various fields. However, there are also some limitations to using ACBC in lab experiments. For example, the synthesis of ACBC is a complex process that requires specialized equipment and expertise. Additionally, the effects of ACBC may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on ACBC. One area of interest is the development of novel ACBC derivatives with improved potency and selectivity. Another area of interest is the investigation of the effects of ACBC on other signaling pathways and its potential applications in other disease models. Additionally, further studies are needed to fully understand the mechanism of action of ACBC and its potential clinical applications.

Synthesis Methods

The synthesis of ACBC involves the reaction of 2-chloro-5-nitrobenzoic acid with (1R,2R)-2-hydroxycyclohexylamine in the presence of a reducing agent. This reaction leads to the formation of 5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide. The synthesis of ACBC is a complex process that requires careful attention to detail and proper handling of the chemicals involved.

properties

IUPAC Name

5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-10-6-5-8(15)7-9(10)13(18)16-11-3-1-2-4-12(11)17/h5-7,11-12,17H,1-4,15H2,(H,16,18)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSWMUIYQXWLRM-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=C(C=CC(=C2)N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=O)C2=C(C=CC(=C2)N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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